molecular formula C11H10F3NO2 B14847831 7-Trifluoromethoxy-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

7-Trifluoromethoxy-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Cat. No.: B14847831
M. Wt: 245.20 g/mol
InChI Key: DQUODFYKHANIJX-UHFFFAOYSA-N
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Description

7-TRIFLUOROMETHOXY-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE is an organic compound that belongs to the class of benzazepines This compound is characterized by the presence of a trifluoromethoxy group attached to the benzene ring, which is fused to a seven-membered azepine ring

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

7-(trifluoromethoxy)-1,2,3,4-tetrahydro-1-benzazepin-5-one

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)17-7-3-4-9-8(6-7)10(16)2-1-5-15-9/h3-4,6,15H,1-2,5H2

InChI Key

DQUODFYKHANIJX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C2)OC(F)(F)F)NC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-TRIFLUOROMETHOXY-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a trifluoromethoxy-substituted benzene derivative with an appropriate amine can lead to the formation of the desired benzazepine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-TRIFLUOROMETHOXY-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

7-TRIFLUOROMETHOXY-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-TRIFLUOROMETHOXY-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethoxy group in 7-TRIFLUOROMETHOXY-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE imparts unique electronic and steric properties, making it distinct from its bromo and chloro analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity .

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